molecular formula C20H20N2O4S B2833707 (Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 864974-99-2

(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2833707
CAS No.: 864974-99-2
M. Wt: 384.45
InChI Key: FAFDSIYCAKKENX-MRCUWXFGSA-N
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Description

(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a benzothiazole-derived compound characterized by a Z-configuration at the carbamoyl linkage. Its structure integrates a 6-methyl-substituted benzothiazole core, a 2-methoxyethyl group at the N3 position, and a methyl benzoate moiety at the para position of the phenyl ring.

Properties

IUPAC Name

methyl 4-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-4-9-16-17(12-13)27-20(22(16)10-11-25-2)21-18(23)14-5-7-15(8-6-14)19(24)26-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFDSIYCAKKENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 1173575-66-0

Structural Features

The compound consists of a benzo[d]thiazole moiety linked to a carbamate group, which is characteristic of many bioactive compounds. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Efficacy Against Bacteria

The compound was tested against various bacterial strains, showing significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Enterobacter cloacae0.004 mg/mL
Bacillus cereus0.008 mg/mL

The results indicate that this compound exhibits superior activity compared to traditional antibiotics such as ampicillin .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichoderma viride0.004 mg/mL
Aspergillus fumigatus0.060 mg/mL

These findings suggest that the compound could be a candidate for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound binds to essential enzymes or receptors, disrupting normal cellular functions and leading to cell death or growth inhibition.

Study on Antibacterial Efficacy

In a recent study published in Pharmaceutical Research, researchers evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The study found that this compound exhibited an MIC lower than many conventional antibiotics against several resistant bacterial strains, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other benzo[d]thiazole derivatives to assess their biological activities:

Compound NameMIC (mg/mL)Activity Type
(Z)-methyl 4-((3-(2-methoxyethyl)-6-methyl...)0.004Antibacterial
6-methoxy-2-(4-methoxyphenyl)benzo[d]thiazole0.020Antibacterial
4-methoxybenzoic acid>0.100Weakly active

This table illustrates that this compound has superior antibacterial properties compared to some structurally similar compounds.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Configuration
(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate 6-methyl, 3-(2-methoxyethyl), methyl benzoate ~400.4 (estimated) Z-isomer
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-methoxybenzyl, naphthalene-carbothioate, triazole ~435.5 Not specified
6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine Bromo, 4-chlorophenylthiazole, chromen-imine ~442.7 Not specified
Thiazol-5-ylmethyl carbamate derivatives Ethoxycarbonylamino, hydroperoxypropan-2-yl, ureido ~600–700 (estimated) S-configuration

Key Observations :

  • Substituent Diversity : The target compound’s 2-methoxyethyl and methyl benzoate groups distinguish it from halogenated (e.g., bromo, chloro) or heterocyclic (e.g., triazole, chromen) analogs. These substituents likely enhance solubility compared to halogenated derivatives .
  • Stereochemistry: The Z-configuration at the carbamoyl linkage may influence binding affinity in biological systems, a feature absent in non-stereospecific analogs like those in Table 1 .

Key Observations :

  • Common Techniques: Recrystallization (ethanol/water) and TLC/GC for purity are standard across benzothiazole derivatives .

Key Observations :

  • Mechanistic Differences : Unlike halogenated derivatives (apoptosis inducers), the methyl benzoate group may favor topoisomerase inhibition, a mechanism seen in other ester-containing benzothiazoles .

Q & A

Q. How can this compound be leveraged in material science or environmental chemistry?

  • Methodological Answer:
  • Photovoltaic Applications: Test as a light-absorbing layer in organic solar cells; measure efficiency via J-V curves .
  • Environmental Monitoring: Functionalize onto sensors for detecting heavy metals (e.g., Pb²⁺) using electrochemical impedance spectroscopy .

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